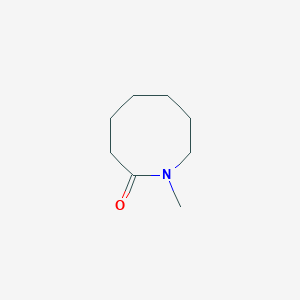

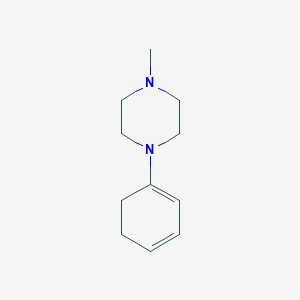

1-(4-Chlorophenyl)ethyl isocyanide

Übersicht

Beschreibung

Macromolecular Chirality Induction

The study of optically active polyisocyanides, specifically poly(phenyl isocyanide) (PPI) derivatives, has revealed that these polymers can exhibit optical activity when induced by chiral stimuli. The research found that poly(4-carboxyphenyl isocyanide) (poly-1), an optically inactive PPI derivative, could show optical activity in its polymer backbone due to acid-base interactions with chiral amines. This interaction leads to a dynamic conformational transition from a prochiral or zigzag structure to a helical conformation, which is evidenced by induced circular dichroism (ICD) in the UV-visible region. The study also utilized molecular dynamic simulations to support the findings .

Reactions with Carbonyl Compounds

Ortho-lithiophenyl isocyanides have been shown to react with carbonyl compounds to yield a variety of products, including isocyanoalcohols, 4H-3,1-benzoxazines, isobenzofuran-1(3H)-imines, and indolin-2-ones. The specific product formed depends on the reaction conditions and the substitution patterns of the reactants. Additionally, isocyanoalcohols can be further converted to other compounds under copper(I) catalysis. This research highlights the versatility of isocyanides in synthetic organic chemistry .

Molecular Structure Analysis

The molecular structure of 4-chloro-2',4',6'-triethylbenzophenone has been redetermined, providing a more precise understanding of its conformation. The study revealed disorder in one of the ethyl groups and provided detailed torsion angles for the major and minor disorder components. This compound is closely related to the 4-chlorophenyl group and offers insights into the structural aspects of such molecules .

Synthesis of Ethyl 4-(4-Chlorophenyl)-3-methyl-2,4-dioxobutyrate

The synthesis of Ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutyrate, an intermediate in the production of the antiobesity agent rimonabant, has been achieved. The process involves enamination of p-chloropropiophenone followed by condensation with chlorooxalic acid ethyl ester. This synthesis route provides a practical approach to obtaining the intermediate with a reasonable yield .

Regioselective Synthesis under Ultrasound Irradiation

A regioselective synthesis method for ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates has been developed using ultrasound irradiation. This technique significantly reduces reaction times and achieves high yields. The synthesized compounds' structures were confirmed by crystallographic data, demonstrating the effectiveness of ultrasound in facilitating chemical reactions .

Crystal Structure of Ethyl (2-Amino-4-(2-chlorophenyl)-4H-benzo-[h]-chromene-2-yl) Formate

The crystal structure of ethyl (2-amino-4-(2-chlorophenyl)-4H-benzo-[h]-chromene-2-yl) formate has been determined through X-ray single-crystal diffraction analysis. The molecule features a six-membered ring with a boat conformation and C=C double bonds. The crystal structure also exhibits intra- and intermolecular hydrogen bonds, which are crucial for the stability of the compound .

Wissenschaftliche Forschungsanwendungen

Organic Chemistry

- Summary of the application : “1-(4-Chlorophenyl)ethyl isocyanide” is used in the synthesis of chiral cyanamides, which are attractive 1C-2N building blocks for the construction of nitrogen-rich molecules .

- Methods of application or experimental procedures : The compound was synthesized by electrophilic cyanation of commercially available ®-4-chloro-α-methylbenzylamine with cyanogen bromide in diethyl ether, and isolated as a yellow oil in 84% yield .

- Results or outcomes : The synthesized compound could have potential application as an advanced intermediate in asymmetric synthesis .

Green Chemistry

- Summary of the application : Isocyanides, including “1-(4-Chlorophenyl)ethyl isocyanide”, exhibit unusual reactivity in organic chemistry due to their dichotomy between carbenoid and triple bond characters, with a nucleophilic and electrophilic terminal carbon .

- Methods of application or experimental procedures : The specific methods of application for “1-(4-Chlorophenyl)ethyl isocyanide” in this field are not detailed in the source .

- Results or outcomes : The isocyanide functionality has been exemplified in the Ugi reaction .

Green Chemistry - Synthesis of Aliphatic Isocyanides

- Summary of the application : “1-(4-Chlorophenyl)ethyl isocyanide” can be used in the synthesis of aliphatic isocyanides, which are important for various multicomponent reactions (MCRs). These MCRs have applications ranging from organic synthesis to drug discovery and polymer science .

- Methods of application or experimental procedures : The compound is synthesized by converting N-formamides into isocyanides using three different dehydration reagents (i.e., p-toluenesulfonyl chloride (p-TsCl), phosphoryl trichloride (POCl3), and the combination of triphenylphosphane (PPh3) and iodine). The process was optimized considering the principles of green chemistry .

- Results or outcomes : The synthesis procedures revealed that, in contrast to the typically applied POCl3 or phosgene derivatives, p-TsCl was the reagent of choice for non sterically demanding aliphatic mono- or di-N-formamides (yields up to 98% and lowest E-factor 6.45) .

Green Chemistry - Synthesis of Isothiocyanates

- Summary of the application : “1-(4-Chlorophenyl)ethyl isocyanide” can be converted to isothiocyanates using sulfur and catalytic amounts of amine bases . Isothiocyanates are widely used in heterocycle and thiourea synthesis as well as for medicinal and biochemistry applications .

- Methods of application or experimental procedures : The compound is converted to isothiocyanates using sulfur and catalytic amounts of amine bases, especially DBU (down to 2 mol%). This new catalytic reaction was optimized in terms of sustainability, especially considering benign solvents such as CyreneTM or g-butyrolactone (GBL) under moderate heating (40 C) .

- Results or outcomes : The versatility of this straightforward procedure was shown by converting 20 different isocyanides under catalytic conditions, while obtaining moderate to high yields (34–95%) .

Organic Chemistry - Synthesis of Unstable Isocyanides

- Summary of the application : “1-(4-Chlorophenyl)ethyl isocyanide” can be used in the synthesis of unstable isocyanides, such as 2-isocyanopyrimidine, 2-acylphenylisocyanides and even o-isocyanobenzaldehyde .

- Methods of application or experimental procedures : The compound is synthesized using an innovative isocyanide synthesis method that avoids the aqueous workup. This method is exemplified by parallel synthesis from a 0.2 mmol scale performed in 96-well microtiter plates up to a 0.5 mol multigram scale .

- Results or outcomes : The advantages of this methodology include increased synthesis speed, very mild conditions giving access to hitherto unknown or highly reactive classes of isocyanides, rapid access to large numbers of functionalized isocyanides, increased yields, high purity, proven scalability over 5 orders of magnitude, increased safety and less reaction waste resulting in a highly reduced environmental footprint .

Polymer Science - Multicomponent Reactions

- Summary of the application : “1-(4-Chlorophenyl)ethyl isocyanide” is used in isocyanide-based multicomponent reactions (IMCRs), which have manifold applications ranging from organic synthesis to drug discovery and polymer science .

- Methods of application or experimental procedures : The specific methods of application for “1-(4-Chlorophenyl)ethyl isocyanide” in this field are not detailed in the source .

- Results or outcomes : The isocyanide functionality has been exemplified in the Ugi reaction .

Eigenschaften

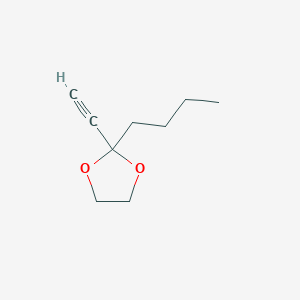

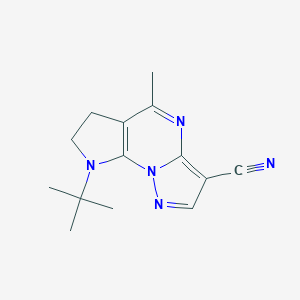

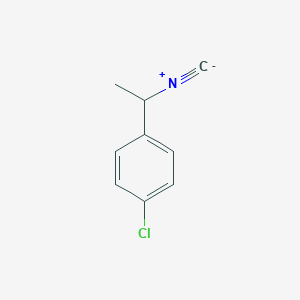

IUPAC Name |

1-chloro-4-(1-isocyanoethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN/c1-7(11-2)8-3-5-9(10)6-4-8/h3-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTCRILROABBUQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)Cl)[N+]#[C-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30373875 | |

| Record name | 1-chloro-4-(1-isocyanoethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Chloro-4-(1-isocyanoethyl)benzene | |

CAS RN |

131025-44-0 | |

| Record name | 1-chloro-4-(1-isocyanoethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.